Cesium methoxide
Description
Properties
CAS No. |
13106-69-9 |
|---|---|
Molecular Formula |
CH4CsO |
Molecular Weight |
164.947 g/mol |
IUPAC Name |
cesium;methanolate |
InChI |
InChI=1S/CH4O.Cs/c1-2;/h2H,1H3; |
InChI Key |
WPIVKKXUBUSHMY-UHFFFAOYSA-N |
SMILES |
C[O-].[Cs+] |
Isomeric SMILES |
C[O-].[Cs+] |
Canonical SMILES |
CO.[Cs] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cesium methoxide is typically synthesized by reacting methanol with cesium hydroxide (CsOH). The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture and carbon dioxide in the air. The reaction can be represented as follows: [ \text{CsOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{CsO} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by mixing cesium hydroxide with methanol under controlled conditions. The mixture is stirred and heated to remove water by distillation, resulting in the formation of this compound. The solid product is then isolated by evaporation of the solvent.
Chemical Reactions Analysis
Types of Reactions: Cesium methoxide undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an organic molecule.
Deprotonation Reactions: Due to its strong basicity, this compound can deprotonate weak acids, forming cesium salts and the corresponding conjugate bases.
Common Reagents and Conditions:
Nucleophilic Substitution: this compound is used in nucleophilic substitution reactions with alkyl halides to form ethers.
Deprotonation: It is used to deprotonate alcohols, phenols, and other weak acids under anhydrous conditions.
Major Products Formed:
Ethers: When reacting with alkyl halides, this compound forms ethers.
Cesium Salts: In deprotonation reactions, this compound forms cesium salts of the corresponding acids.
Scientific Research Applications
Cesium methoxide has several applications in scientific research, including:
Organic Synthesis: It is used as a strong base and nucleophile in organic synthesis, facilitating various chemical transformations.
Catalysis: this compound is employed as a catalyst in esterification and transesterification reactions.
Material Science: It is used in the preparation of organometallic compounds and metal-organic frameworks.
Pharmaceuticals: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of cesium methoxide primarily involves its strong basicity and nucleophilicity. It can deprotonate weak acids, forming cesium salts and the corresponding conjugate bases. In nucleophilic substitution reactions, this compound attacks electrophilic carbon centers, replacing leaving groups and forming new carbon-oxygen bonds.
Comparison with Similar Compounds
Key Findings :
- KOCH₃ exhibits the highest activity due to optimal cation size and charge density, facilitating methoxide ion release .
- CsOCH₃’s lower activity is attributed to site blockage by the bulky Cs⁺ ion, which reduces copper chromite’s accessibility .
Reactivity in Organic Transformations
Nef Reaction :
While NaOCH₃ is widely used for converting nitro compounds to aldehydes/ketones on silica gel, CsOCH₃ is less effective due to excessive basicity causing side reactions .
Baylis-Hillman Reactions :
CsOCH₃ is rarely used compared to NaOCH₃ or DBU (1,8-diazabicycloundec-7-ene). However, in methanol, NaOCH₃ outperforms CsOCH₃ due to better balance between nucleophilicity and steric effects .
Q & A
Q. What are the established methods for synthesizing cesium methoxide with high purity, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : this compound is typically synthesized by reacting cesium metal with anhydrous methanol under inert conditions (e.g., argon or nitrogen atmosphere). Key steps include:
Purification of reagents : Distill methanol over magnesium iodide to remove trace water.
Controlled reaction : Add cesium metal incrementally to methanol at 0–5°C to mitigate exothermicity.
Isolation : Filter the product under inert gas and dry under vacuum .
- Analytical Techniques :
- Elemental analysis (C, H, O content) to verify stoichiometry.
- FT-IR spectroscopy to confirm methoxide O–H absence (peak ~3200 cm⁻¹).
- X-ray crystallography for structural confirmation (if crystalline) .
Q. How should researchers handle and store this compound to prevent decomposition, and what are the indicators of compromised reagent quality?
- Methodological Answer :
- Storage : Use sealed, argon-purged glassware with molecular sieves. Store at –20°C to slow hydrolysis.
- Handling : Conduct all manipulations in a glovebox or Schlenk line.
- Quality Indicators :
- Visual : Discoloration (yellow/brown) suggests oxidation or moisture ingress.
- Solubility : Poor solubility in dry THF or toluene indicates contamination.
- Reactivity : Reduced catalytic activity in benchmark reactions (e.g., esterifications) .
Advanced Research Questions
Q. What mechanistic insights can be gained by studying this compound’s role in deprotonation reactions using kinetic isotope effects (KIEs) or computational modeling?
- Methodological Answer :
- KIEs : Compare reaction rates using protiated vs. deuterated substrates to identify rate-limiting steps (e.g., proton transfer vs. bond formation). For example, a primary KIE (>2) suggests proton abstraction is rate-limiting .
- Computational Studies :
Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states.
Analyze charge distribution (NBO analysis) to assess methoxide’s nucleophilicity.
- Reference Systems : Compare with smaller alkoxides (e.g., NaOMe) to contextualize cesium’s size effects .
Q. How can researchers address contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?
- Methodological Answer :
- Systematic Variables :
| Variable | Controlled Ranges |
|---|---|
| Solvent polarity | Toluene (low) vs. DMF (high) |
| Substrate steric bulk | Aryl vs. alkyl groups |
| Moisture levels | <10 ppm (Karl Fischer titration) |
- Statistical Analysis : Use ANOVA to identify significant factors.
- Cross-Validation : Reproduce conflicting studies with identical reagents/purity .
Q. What advanced spectroscopic methods (e.g., in situ NMR, XAS) can elucidate this compound’s coordination behavior in non-polar solvents?
- Methodological Answer :
- In Situ NMR :
Use a J. Young NMR tube under argon.
Monitor chemical shifts of methoxide protons (δ ~3.3 ppm in THF) to detect aggregation.
- X-ray Absorption Spectroscopy (XAS) :
- Analyze Cs K-edge to determine coordination number and bond distances.
- Compare with crystallographic data from model complexes .
Data Contradiction Resolution
Q. How should researchers troubleshoot inconsistent yields in this compound-mediated C–C coupling reactions?
- Methodological Answer :
- Hypothesis Testing :
Catalyst degradation : Perform reaction under strict anhydrous conditions vs. ambient moisture.
Substrate purity : Analyze substrates via GC-MS for trace impurities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
